molecular formula C11H18O B14627016 3-Cyclohexyl-4-penten-2-one CAS No. 55702-54-0

3-Cyclohexyl-4-penten-2-one

Cat. No.: B14627016
CAS No.: 55702-54-0
M. Wt: 166.26 g/mol
InChI Key: ZVUGPTVXOIMBJH-UHFFFAOYSA-N
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Description

3-Cyclohexyl-4-penten-2-one is an organic compound characterized by a cyclohexyl group attached to a pentenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-4-penten-2-one can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 4-penten-2-one under controlled conditions. This reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-4-penten-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Cyclohexyl-4-penten-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-4-penten-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A similar compound with a cyclohexyl group attached to a ketone.

    4-Penten-2-one: A compound with a pentenone structure but without the cyclohexyl group.

Uniqueness

3-Cyclohexyl-4-penten-2-one is unique due to the presence of both the cyclohexyl and pentenone moieties, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

55702-54-0

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

3-cyclohexylpent-4-en-2-one

InChI

InChI=1S/C11H18O/c1-3-11(9(2)12)10-7-5-4-6-8-10/h3,10-11H,1,4-8H2,2H3

InChI Key

ZVUGPTVXOIMBJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C=C)C1CCCCC1

Origin of Product

United States

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